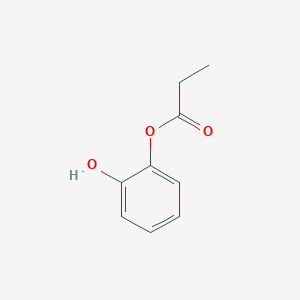
2-hydroxyphenyl propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxyphenyl propanoate is a phenolic compound that is a secondary metabolite of plants It plays a significant role in plant defense mechanisms, protecting against pathogens, parasites, and UV radiation
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-hydroxyphenyl propanoate can be synthesized through various methods. One common method involves the esterification of p-hydroxyphenylpropionic acid with octanol using immobilized lipase (Novozym 435) as a catalyst in an ultrasound-assisted packed-bed bioreactor. The optimal conditions for this reaction include a reaction temperature of 65°C, a flow rate of 0.05 ml/min, and an ultrasonic power of 1.74 W/cm², resulting in a yield of 99.33% .
Industrial Production Methods
In industrial settings, hydroxyphenylpropionate can be produced using a solvent-free system, which offers advantages such as the elimination of toxic solvents, maximization of substrate concentration, and reduction in purification costs. This method involves a simple mixture of substrates and is more environmentally friendly compared to traditional chemical catalysis .
Analyse Des Réactions Chimiques
Types of Reactions
2-hydroxyphenyl propanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of quinones or other oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of reduced phenolic compounds.
Substitution: This reaction involves the replacement of a functional group with another group, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride under mild conditions.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Reduced phenolic compounds.
Substitution: Halogenated or nitrated phenolic compounds.
Applications De Recherche Scientifique
2-hydroxyphenyl propanoate has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: It plays a role in plant defense mechanisms and is used in studies related to plant physiology and biochemistry.
Medicine: It has potential therapeutic applications due to its antioxidant and anti-inflammatory properties.
Industry: It is used in the production of pharmaceuticals, cosmetics, and food additives.
Mécanisme D'action
2-hydroxyphenyl propanoate exerts its effects through various molecular targets and pathways. For example, it can modulate plant growth and root system architecture by inducing metabolic changes. It affects the expression of genes involved in carbon/nitrogen metabolism and secondary metabolism, leading to the differential accumulation of secondary metabolites in roots and leaves . Additionally, it can activate transcriptional regulators in bacteria, such as the MhpR regulator in Escherichia coli, which controls the degradation of aromatic compounds .
Comparaison Avec Des Composés Similaires
2-hydroxyphenyl propanoate can be compared with other similar compounds, such as:
Phenylpropionate: Both compounds are involved in the degradation of aromatic compounds in bacteria, but hydroxyphenylpropionate is a more effective activator of the MhpR regulator.
Methyl 3-(4-hydroxyphenyl)propionate: This compound functions as a nitrification inhibitor in soil and modulates plant growth by interfering with auxin signaling via the nitric oxide/reactive oxygen species pathway.
This compound stands out due to its unique ability to modulate gene expression and metabolic pathways in both plants and bacteria, making it a valuable compound for various scientific research applications.
Propriétés
Numéro CAS |
131625-34-8; 22446-37-3 |
|---|---|
Formule moléculaire |
C9H10O3 |
Poids moléculaire |
166.176 |
Nom IUPAC |
(2-hydroxyphenyl) propanoate |
InChI |
InChI=1S/C9H10O3/c1-2-9(11)12-8-6-4-3-5-7(8)10/h3-6,10H,2H2,1H3 |
Clé InChI |
YAPRWCFMWHUXRS-UHFFFAOYSA-N |
SMILES |
CCC(=O)OC1=CC=CC=C1O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















